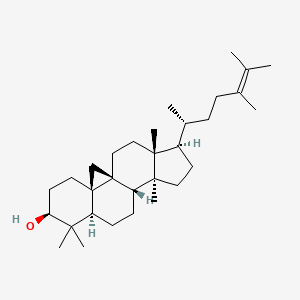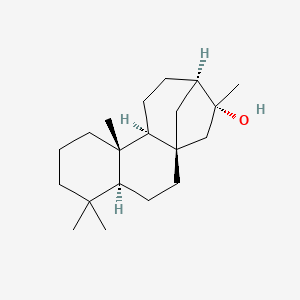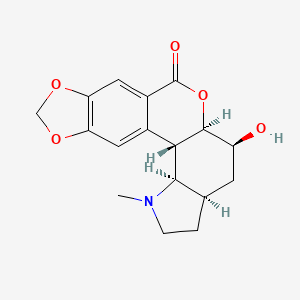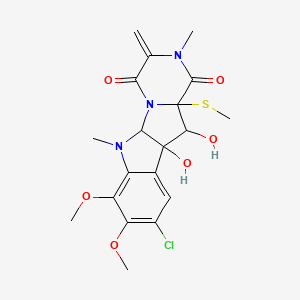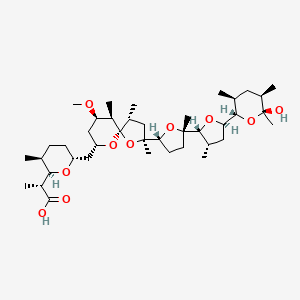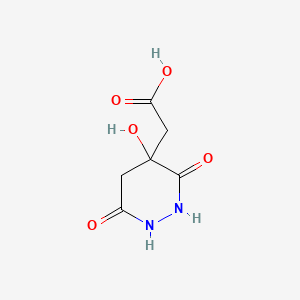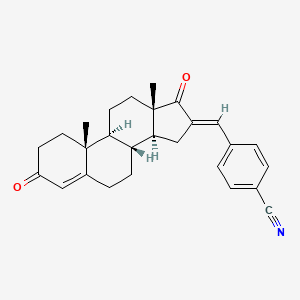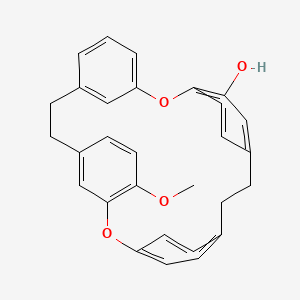
Pakyonol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pakyonol is a natural product found in Mannia fragrans with data available.
Wissenschaftliche Forschungsanwendungen
Overcoming Multidrug Resistance
Pakyonol has been identified as a compound that can potentially overcome P-glycoprotein-mediated multidrug resistance in tumor cells. Studies have shown that while Pakyonol itself does not inhibit the growth of tumor cell lines, it can significantly enhance the effectiveness of chemotherapeutic drugs like adriamycin in resistant tumor cells by increasing drug accumulation and retention within the cells. This indicates that Pakyonol and similar bisbibenzyl type compounds could serve as modulators of drug resistance in cancer treatment, opening new pathways in the management of drug-resistant tumors (Ji, Shi, & Lou, 2011).
Anti-Tumor Activity
In addition to its role in overcoming drug resistance, Pakyonol has been studied for its direct anti-tumor effects. Research has revealed that it can induce growth arrest and apoptosis in human prostate cancer PC3 cells. It's been observed that exposure to Pakyonol leads to a decrease in antiapoptotic proteins and an increase in proapoptotic proteins, as well as PARP cleavage and caspase-3 activity, which are indicative of the induction of apoptosis. These findings suggest that Pakyonol and similar cyclic bisbibenzyls have the potential to be developed into therapeutic agents for treating prostate cancer (Xu et al., 2010).
Antifungal Properties
Pakyonol has also demonstrated antifungal properties. It is one of the compounds isolated from the Chinese liverwort that has shown in vitro antifungal activities against fluconazole-sensitive and resistant strains of Candida albicans. The minimum inhibitory concentrations (MICs) of Pakyonol indicate its potential as an antifungal agent, which could be of significant value given the rising concern over drug-resistant fungal infections (Xie et al., 2010).
Eigenschaften
Produktname |
Pakyonol |
|---|---|
Molekularformel |
C29H26O4 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
4-methoxy-2,15-dioxapentacyclo[20.2.2.216,19.13,7.110,14]triaconta-1(24),3,5,7(30),10(29),11,13,16,18,22,25,27-dodecaen-17-ol |
InChI |
InChI=1S/C29H26O4/c1-31-28-16-12-23-8-7-21-3-2-4-25(17-21)33-27-15-11-22(18-26(27)30)6-5-20-9-13-24(14-10-20)32-29(28)19-23/h2-4,9-19,30H,5-8H2,1H3 |
InChI-Schlüssel |
ACTNIVURBGOQCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(CCC3=CC(=CC=C3)OC4=C(C=C(CCC5=CC=C(O2)C=C5)C=C4)O)C=C1 |
Synonyme |
pakyonol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



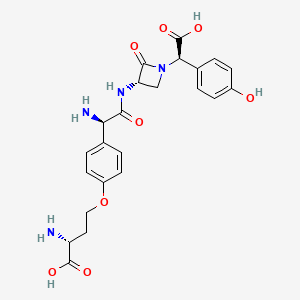
![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)
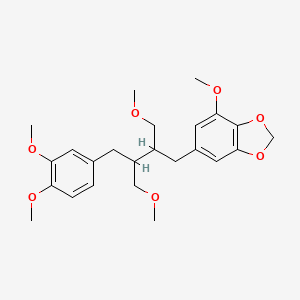
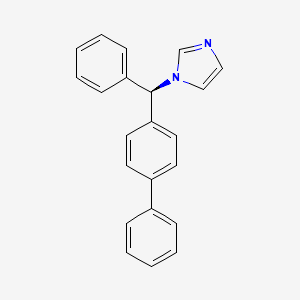
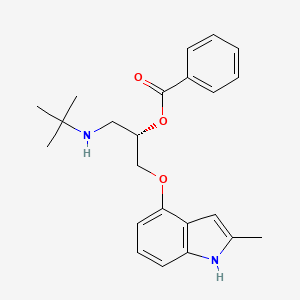

![(2S)-N-[5-[3-[3-(3-aminopropylamino)propylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1252404.png)
